

# Elucidating the Molecular Architecture of Schineolignin B: A Spectroscopic Guide

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## Compound of Interest

Compound Name: Schineolignin B

Cat. No.: B12105311

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Schineolignin B**, a lignan isolated from the seeds of *Schisandra chinensis* (Turcz.) Baill. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering detailed spectroscopic information and the methodologies for its acquisition.

## Introduction to Schineolignin B

**Schineolignin B** is a bioactive lignan with the molecular formula  $C_{22}H_{30}O_7$  and a molecular weight of 406.47 g/mol. Lignans from *Schisandra chinensis* are a well-documented class of phytochemicals with a wide range of biological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and further investigation of such compounds in a research and development setting.

## Spectroscopic Data Summary

The following tables summarize the  $^1H$ -NMR,  $^{13}C$ -NMR, and Mass Spectrometry data for **Schineolignin B**. This information is critical for the structural confirmation and quality control of this compound.

Table 1:  $^1H$ -NMR Spectroscopic Data for **Schineolignin B** (500 MHz,  $CDCl_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	6.55	s	9.5
4	6.68	s	
7	4.18	d	
8	2.45	m	
8a	1.85	m	
9	1.02	d	7.0
9a	1.05	d	7.0
1'	6.87	d	8.0
2'	6.82	d	2.0
5'	6.78	dd	8.0, 2.0
2-OCH <sub>3</sub>	3.88	s	
3-OCH <sub>3</sub>	3.86	s	
6-OCH <sub>3</sub>	3.92	s	
3'-OCH <sub>3</sub>	3.89	s	
4'-OH	5.75	br s	

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Schineolignin B** (125 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)
1	102.8
2	152.8
3	141.2
4	109.5
5	149.1
6	138.5
7	82.1
8	45.3
8a	33.7
9	21.8
9a	29.5
1'	128.5
2'	110.2
3'	146.8
4'	145.5
5'	114.7
6'	118.9
2-OCH <sub>3</sub>	60.9
3-OCH <sub>3</sub>	56.1
6-OCH <sub>3</sub>	56.0
3'-OCH <sub>3</sub>	55.9

Table 3: Mass Spectrometry Data for **Schineolignin B**

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	407.2068 [M+H] <sup>+</sup>	Calculated for C <sub>22</sub> H <sub>31</sub> O <sub>7</sub> : 407.2064

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of purified **Schineolignin B** was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons.
- <sup>1</sup>H-NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 3.28 s
  - Spectral Width: 10 ppm
- <sup>13</sup>C-NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s

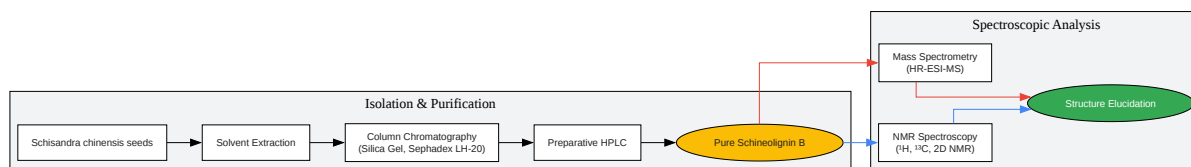
- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm
- Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Schineolignin B** (approximately 10  $\mu\text{g/mL}$ ) was prepared in methanol.
- Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer.
- Parameters:
  - Ionization Mode: Positive
  - Capillary Voltage: 3.5 kV
  - Sheath Gas Flow Rate: 35 units
  - Auxiliary Gas Flow Rate: 10 units
  - Capillary Temperature: 320  $^{\circ}\text{C}$
  - Mass Range:  $m/z$  100-1000
- Data Analysis: The acquired mass spectra were analyzed using Xcalibur software. The elemental composition was determined from the accurate mass measurement of the protonated molecular ion  $[\text{M}+\text{H}]^{+}$ .

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like **Schineolignin B**.



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Caption: Workflow for the isolation and structural elucidation of **Schineolignin B**.

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